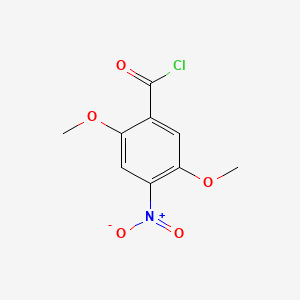
1-(4-Bromo-2,3-dichlorophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2,3-dichlorophenyl)guanidine is an organic compound with the molecular formula C7H6BrCl2N3 It is a derivative of guanidine, featuring a phenyl ring substituted with bromine and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,3-dichlorophenyl)guanidine typically involves the guanylation of an appropriate amine with a guanylating agent. One common method is the reaction of 4-bromo-2,3-dichloroaniline with cyanamide in the presence of a catalyst such as scandium(III) triflate. The reaction is carried out in water under mild conditions, yielding the desired guanidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to meet the required purity standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-2,3-dichlorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The guanidine moiety can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanidines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2,3-dichlorophenyl)guanidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It is used in studies investigating the biological activity of guanidine derivatives and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2,3-dichlorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The presence of bromine and chlorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dichlorophenyl)guanidine: Similar structure but lacks the bromine atom.
1-(4-Chlorophenyl)guanidine: Contains only one chlorine atom on the phenyl ring.
1-(4-Bromo-phenyl)guanidine: Contains only the bromine atom on the phenyl ring.
Uniqueness
1-(4-Bromo-2,3-dichlorophenyl)guanidine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Propiedades
Fórmula molecular |
C7H6BrCl2N3 |
|---|---|
Peso molecular |
282.95 g/mol |
Nombre IUPAC |
2-(4-bromo-2,3-dichlorophenyl)guanidine |
InChI |
InChI=1S/C7H6BrCl2N3/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2H,(H4,11,12,13) |
Clave InChI |
XRWGRZRXIQQWJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N=C(N)N)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


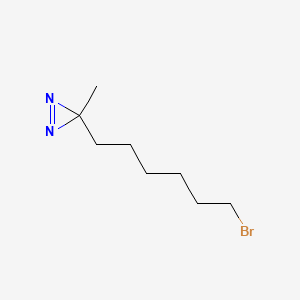
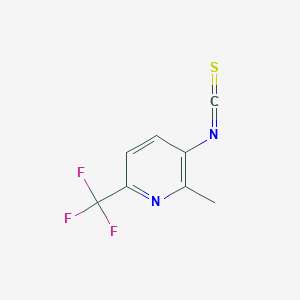
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13682527.png)
![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
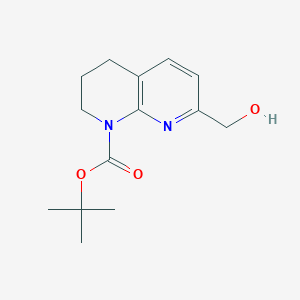
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)
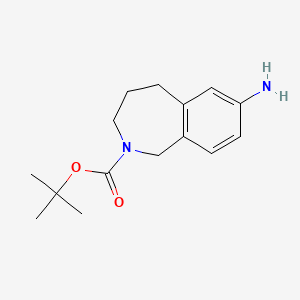
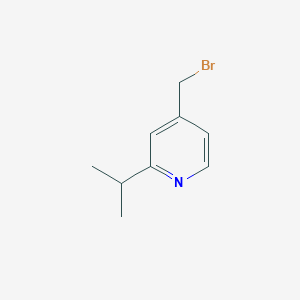
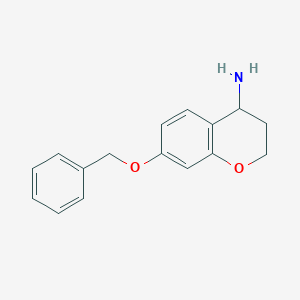
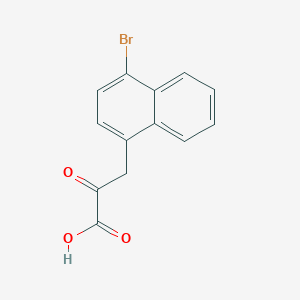

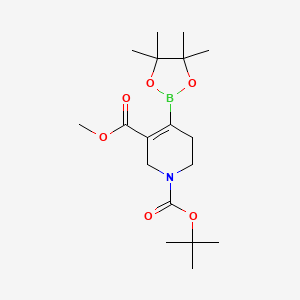
![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
